Ethyl 3-oxoazetidine-1-carboxylate
CAS No.: 105258-88-6
VCID: VC0008872
Molecular Formula: C6H9NO3
Molecular Weight: 143.14 g/mol
* For research use only. Not for human or veterinary use.
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Description | Ethyl 3-oxoazetidine-1-carboxylate is a chemical compound that falls under the categories of azetidine derivatives and carboxylic acid derivatives . Azetidines, in general, are of interest in medicinal chemistry due to their presence in natural products and their potential as amino acid surrogates . These compounds are also valuable in various catalytic processes and as strained compounds suitable for ring-opening and expansion reactions . One study evaluated azetidine derivatives, structurally related to gamma-aminobutyric acid (GABA), for their potential as GABA-uptake inhibitors . While "ethyl 3-oxoazetidine-1-carboxylate" is not explicitly mentioned in the provided search results, other related azetidine derivatives include compounds explored for their potency as GABA-uptake inhibitors, such as azetidin-2-ylacetic acid derivatives . Additionally, compounds like 3-(Piperidin-1-yl)azetidine-1-carboxylic acid derivatives are available for scientific research . These compounds can act as JAK inhibitors useful in the treatment of JAK-associated diseases including, for example, inflammatory and autoimmune disorders, as well as cancer . As an experienced research assistant, it's important to highlight research skills, knowledge of research methodologies, and the ability to work independently on a resume . A strong resume should also include experience in data interpretation and collaborative research . When describing experience, action verbs such as analyzed, collaborated, conducted, and interpreted can showcase your contributions to research projects . |
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CAS No. | 105258-88-6 |
Product Name | Ethyl 3-oxoazetidine-1-carboxylate |
Molecular Formula | C6H9NO3 |
Molecular Weight | 143.14 g/mol |
IUPAC Name | ethyl 3-oxoazetidine-1-carboxylate |
Standard InChI | InChI=1S/C6H9NO3/c1-2-10-6(9)7-3-5(8)4-7/h2-4H2,1H3 |
Standard InChIKey | VKIUSHWWSLISPF-UHFFFAOYSA-N |
SMILES | CCOC(=O)N1CC(=O)C1 |
Canonical SMILES | CCOC(=O)N1CC(=O)C1 |
PubChem Compound | 4595261 |
Last Modified | Jul 17 2023 |
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